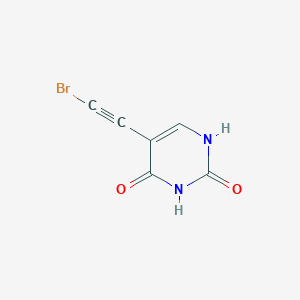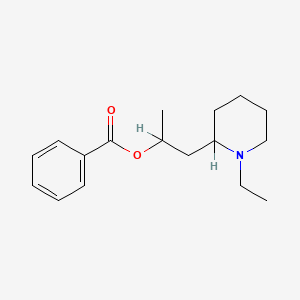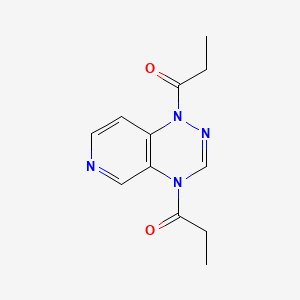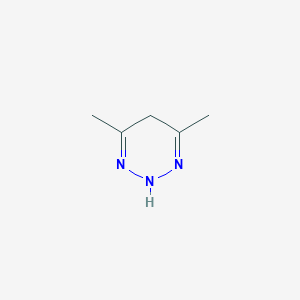
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. This particular compound is characterized by the presence of two methyl groups at positions 4 and 6, and a partially saturated ring at positions 2 and 5. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2,5-dihydro-1,2,3-triazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-azidocyclopropenes with suitable reagents can lead to the formation of 1,2,3-triazines . Another method involves the condensation of 1,2-dicarbonyl compounds with amidrazones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis, solid-phase synthesis, and metal-based catalysis are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms or other substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and various amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Medicine: Triazine derivatives have shown potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The compound’s effects are mediated through pathways involving nitrogen-containing heterocycles, which can disrupt normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A common triazine with three nitrogen atoms in the ring.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in reactive dyes.
Melamine: A triazine derivative used in the production of resins.
Uniqueness
4,6-Dimethyl-2,5-dihydro-1,2,3-triazine is unique due to its specific substitution pattern and partially saturated ring structure. This gives it distinct chemical properties and reactivity compared to other triazines. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
77202-20-1 |
|---|---|
Molecular Formula |
C5H9N3 |
Molecular Weight |
111.15 g/mol |
IUPAC Name |
4,6-dimethyl-2,5-dihydrotriazine |
InChI |
InChI=1S/C5H9N3/c1-4-3-5(2)7-8-6-4/h8H,3H2,1-2H3 |
InChI Key |
PZJWBJFKLDKUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNN=C(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


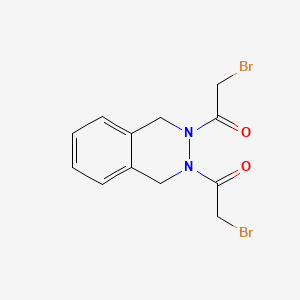

![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
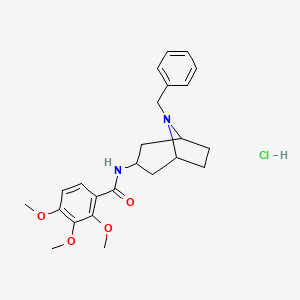
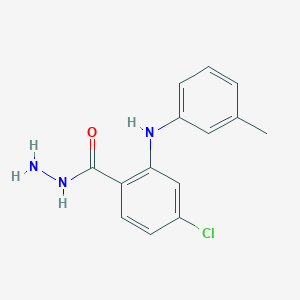
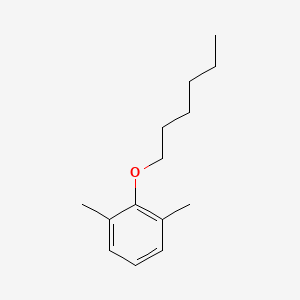


![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)

